Ethyltrimethyllead

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyltrimethyllead, also known as TEL, is an organometallic compound that was commonly used as an antiknock agent in gasoline. However, due to its toxic nature, it has been banned from use in most countries. Despite its toxicity, TEL has been extensively studied for its potential applications in scientific research. In

作用機序

The mechanism of action of Ethyltrimethyllead is not fully understood. However, it is known that Ethyltrimethyllead can easily cross the blood-brain barrier and accumulate in the brain and nervous system. Once in the brain, Ethyltrimethyllead can disrupt the normal functioning of neurons and cause oxidative stress, which can lead to cell death. Ethyltrimethyllead can also interfere with the production of neurotransmitters, which can lead to cognitive and behavioral changes.

生化学的および生理学的効果

The biochemical and physiological effects of Ethyltrimethyllead are numerous and varied. Ethyltrimethyllead can cause damage to the liver, kidneys, and other organs. It can also cause anemia, hypertension, and other cardiovascular problems. Ethyltrimethyllead can also affect the immune system, causing immunosuppression and increased susceptibility to infections. In addition, Ethyltrimethyllead can affect the reproductive system, causing infertility and other reproductive problems.

実験室実験の利点と制限

The use of Ethyltrimethyllead in lab experiments has both advantages and limitations. One advantage is that Ethyltrimethyllead is highly reactive and can easily penetrate cells and tissues, making it an effective tool for studying the effects of lead exposure. However, Ethyltrimethyllead is also highly toxic and can pose a significant risk to researchers and lab animals. Additionally, Ethyltrimethyllead is a volatile compound that can easily decompose, making it difficult to control the dose and exposure time.

将来の方向性

There are many future directions for research on Ethyltrimethyllead. One area of interest is the development of new methods for synthesizing Ethyltrimethyllead that are safer and more efficient. Another area of interest is the development of new tools and techniques for studying the effects of lead exposure on the brain and nervous system. Additionally, there is a need for more research on the long-term effects of lead exposure, particularly in vulnerable populations such as children and pregnant women.

Conclusion:

In conclusion, Ethyltrimethyllead is a highly toxic compound that has been extensively studied for its potential applications in scientific research. Despite its toxicity, Ethyltrimethyllead has been used as a tool to study the effects of lead exposure on the brain, nervous system, immune system, and reproductive system. While the use of Ethyltrimethyllead in lab experiments has both advantages and limitations, there are many future directions for research on this compound. By continuing to study Ethyltrimethyllead, we can gain a better understanding of the effects of lead exposure and develop new methods for preventing and treating lead toxicity.

合成法

The synthesis of Ethyltrimethyllead involves the reaction of trimethyllead chloride with ethylmagnesium bromide. The resulting compound is a clear, colorless liquid that has a sweet odor. Ethyltrimethyllead is highly reactive and can easily decompose in the presence of air, water, or acids.

科学的研究の応用

Ethyltrimethyllead has been used in scientific research for a variety of purposes. It has been used as a tool to study the effects of lead exposure on the brain and nervous system. Ethyltrimethyllead has also been used to investigate the role of lead in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ethyltrimethyllead has been used to study the effects of lead exposure on the immune system and reproductive system.

特性

CAS番号 |

1762-26-1 |

|---|---|

製品名 |

Ethyltrimethyllead |

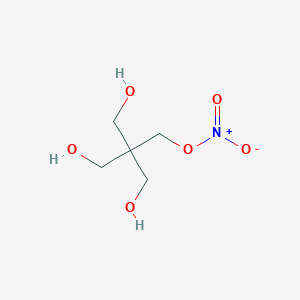

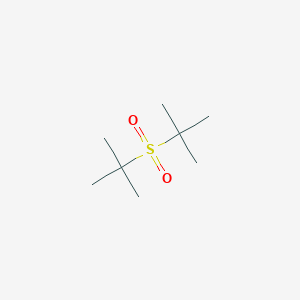

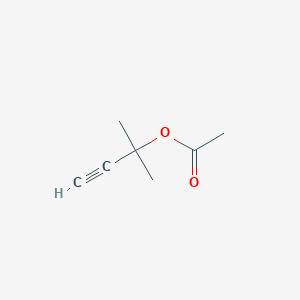

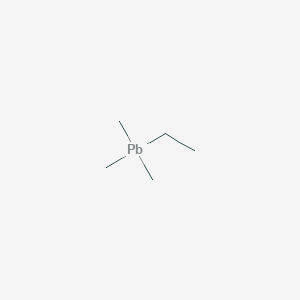

分子式 |

C5H14Pb |

分子量 |

281 g/mol |

IUPAC名 |

ethyl(trimethyl)plumbane |

InChI |

InChI=1S/C2H5.3CH3.Pb/c1-2;;;;/h1H2,2H3;3*1H3; |

InChIキー |

KHQJREYATBQBHY-UHFFFAOYSA-N |

SMILES |

CC[Pb](C)(C)C |

正規SMILES |

CC[Pb](C)(C)C |

沸点 |

27 °C at 10.5 mm Hg |

Color/Form |

Colorless liquid |

密度 |

1.88 g/cu cm at 20 °C |

その他のCAS番号 |

1762-26-1 |

ピクトグラム |

Acute Toxic; Health Hazard |

溶解性 |

In water, 7.65 mg/L at 25 °C (est) |

同義語 |

Me3EtPb trimethylethyllead |

蒸気圧 |

7.30 mm Hg at 25 °C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。